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Compound of Interest

Compound Name: 2-Methylpropanoate

Cat. No.: B1197409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for methyl

2-methylpropanoate. The information is curated for professionals in research and

development who require precise data for modeling, process design, and understanding the

energetic properties of this compound. This document presents critically evaluated data,

detailed experimental methodologies for their determination, and relevant biochemical

pathways.

Core Thermochemical Data
Methyl 2-methylpropanoate (also known as methyl isobutyrate) is a methyl ester with the

chemical formula C₅H₁₀O₂. Its thermochemical properties are essential for a variety of

applications, from chemical synthesis to understanding its metabolic fate. The following tables

summarize key thermochemical data for this compound.

Table 1: Standard Molar Enthalpy and Entropy of Formation

Phase ΔfH° (kJ/mol) ΔfS° (J/mol·K)

Liquid -489.2 ± 1.2 Data not available

Gas -452.8 ± 1.2 Data not available
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Table 2: Phase Change and Molar Heat Capacity

Property Value Units

Normal Boiling Point 365.15 K

Enthalpy of Vaporization (at

298.15 K)
36.4 ± 0.2 kJ/mol

Molar Heat Capacity, Cₚ

(liquid, 298.15 K)
190.1 J/mol·K

Molar Heat Capacity, Cₚ (ideal

gas, 300 K)
124.93 J/mol·K

Table 3: Temperature-Dependent Ideal Gas Phase Enthalpy and Heat Capacity

Temperature (K) ΔH (kJ/mol) Cₚ (J/mol·K)

200 - 93.35

298.15 0.00 124.93

300 0.22 125.48

400 13.91 154.01

500 29.56 180.25

600 48.05 203.85

700 69.11 224.97

800 92.49 243.89

900 117.95 260.91

1000 145.26 276.31

Experimental Protocols
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The determination of accurate thermochemical data relies on precise experimental techniques.

The following sections detail the methodologies used to obtain the data presented above.

Determination of Enthalpy of Formation by Combustion
Calorimetry
The standard enthalpy of formation of liquid methyl 2-methylpropanoate is determined using

static bomb calorimetry.

Apparatus:

Isoperibol static bomb calorimeter

Stainless steel bomb with an internal volume of approximately 300 cm³

Platinum crucible

Cotton fuse

High-purity oxygen source

Calorimeter jacket with a constant temperature water bath

High-precision digital thermometer

Procedure:

A sample of high-purity methyl 2-methylpropanoate (approximately 0.5-0.8 g) is accurately

weighed into the platinum crucible.

A cotton fuse of known mass and energy of combustion is attached to the ignition wire, with

its end submerged in the liquid sample.

The crucible is placed inside the bomb, and 1 mL of distilled water is added to ensure

saturation of the internal atmosphere with water vapor.

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with

high-purity oxygen to a pressure of 3.0 MPa.
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The bomb is submerged in a known mass of water in the calorimeter can. The system is

allowed to reach thermal equilibrium.

The initial temperature is recorded for a period to establish a baseline.

The sample is ignited by passing a current through the ignition wire.

The temperature of the water is recorded at regular intervals until a stable final temperature

is reached.

The calorimeter is calibrated by combusting a certified standard, such as benzoic acid, under

identical conditions.

The energy of combustion is calculated from the corrected temperature rise and the energy

equivalent of the calorimeter. Corrections are made for the heat of formation of nitric acid

(from residual nitrogen) and the combustion of the cotton fuse.

The standard enthalpy of combustion is determined, and from this, the standard enthalpy of

formation is calculated using Hess's Law and the known standard enthalpies of formation of

CO₂ and H₂O.

Determination of Enthalpy of Vaporization by the
Transpiration Method
The enthalpy of vaporization is determined by measuring the vapor pressure of the substance

as a function of temperature using the transpiration method.

Apparatus:

Thermostatically controlled furnace or liquid bath

Saturation vessel containing the liquid sample on an inert support (e.g., glass beads)

Inert carrier gas (e.g., nitrogen) with a precision flow controller

Condensation trap cooled with a suitable refrigerant (e.g., liquid nitrogen)

High-precision balance
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Procedure:

The saturation vessel containing methyl 2-methylpropanoate is placed in the

thermostatically controlled environment and allowed to reach the desired temperature.

A steady, slow flow of the inert carrier gas is passed through the saturation vessel. The flow

rate is controlled to ensure saturation of the gas with the vapor of the sample.

The vapor-saturated carrier gas is passed through the pre-weighed condensation trap,

where the vapor is condensed.

The experiment is run for a measured period.

The mass of the condensed vapor is determined by reweighing the trap.

The volume of the carrier gas is measured.

The partial pressure of the vapor at the experimental temperature is calculated assuming the

ideal gas law.

The procedure is repeated at several different temperatures.

The enthalpy of vaporization is determined from the slope of the plot of the natural logarithm

of the vapor pressure versus the reciprocal of the absolute temperature (the Clausius-

Clapeyron equation).

Determination of Heat Capacity by Differential Scanning
Calorimetry (DSC)
The heat capacity of liquid methyl 2-methylpropanoate is measured using a differential

scanning calorimeter.

Apparatus:

Differential Scanning Calorimeter (DSC)

Hermetically sealed aluminum pans
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A certified sapphire standard for calibration

Procedure:

The DSC instrument is calibrated for temperature and heat flow using a certified standard

(e.g., indium).

A baseline is obtained by running the DSC with empty, hermetically sealed aluminum pans

over the desired temperature range.

A known mass of a sapphire standard is placed in a pan, and the heat flow is measured as a

function of temperature.

A known mass of high-purity methyl 2-methylpropanoate is hermetically sealed in an

aluminum pan.

The sample is subjected to a controlled temperature program (e.g., heating at a constant

rate of 10 K/min) over the desired temperature range.

The difference in heat flow between the sample and a reference empty pan is measured.

The heat capacity of the sample is calculated by comparing the heat flow signal of the

sample to that of the sapphire standard, taking into account the respective masses.

Visualizations
Synthesis of Methyl 2-Methylpropanoate
The most common laboratory and industrial method for synthesizing methyl 2-
methylpropanoate is the Fischer-Speier esterification of 2-methylpropanoic acid with

methanol, catalyzed by a strong acid.
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Caption: Fischer-Speier esterification mechanism for the synthesis of methyl 2-
methylpropanoate.

Metabolic Pathway
Methyl 2-methylpropanoate can be formed in biological systems through the esterification of

isobutyric acid (2-methylpropanoic acid), a product of the catabolism of the amino acid valine.

This biotransformation is a detoxification pathway.
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Caption: A plausible metabolic pathway for the formation of methyl 2-methylpropanoate.

Experimental Workflow for Thermochemical Data
Determination
The overall process for determining the key thermochemical properties of methyl 2-
methylpropanoate involves several distinct experimental and computational steps.
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Caption: Workflow for the determination of thermochemical data for methyl 2-
methylpropanoate.

To cite this document: BenchChem. [Thermochemical Properties of Methyl 2-
Methylpropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1197409?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

